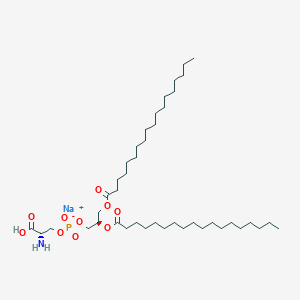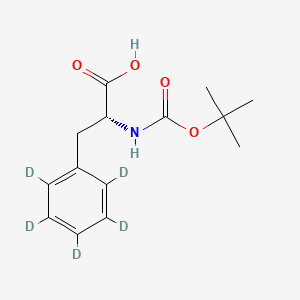
D-Phenyl-D5-alanine-N-T-boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenyl-alanine-N-t-Boc-d5: is a deuterium-labeled compound, specifically the deuterated form of D-Phenyl-alanine-N-t-Boc . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenyl-alanine-N-t-Boc-d5 typically involves the deuteration of D-Phenyl-alanine-N-t-Boc. The process includes the incorporation of deuterium into the molecular structure, which can be achieved through various chemical reactions .
Industrial Production Methods: Industrial production of D-Phenyl-alanine-N-t-Boc-d5 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The reaction conditions are optimized to achieve the desired level of deuteration while maintaining the integrity of the compound .
化学反应分析
Types of Reactions: D-Phenyl-alanine-N-t-Boc-d5 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: D-Phenyl-alanine-N-t-Boc-d5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical reactions .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts .
Medicine: D-Phenyl-alanine-N-t-Boc-d5 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in determining the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its deuterium labeling provides valuable insights into the pharmacological properties of potential drug candidates .
作用机制
The mechanism of action of D-Phenyl-alanine-N-t-Boc-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of metabolic reactions, thereby affecting the compound’s overall activity and stability .
相似化合物的比较
D-Phenyl-alanine-N-t-Boc: The non-deuterated form of the compound.
Boc-D-Phe-OH: Another derivative of D-Phenyl-alanine with a different protecting group.
Uniqueness: D-Phenyl-alanine-N-t-Boc-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in various studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
270.34 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1/i4D,5D,6D,7D,8D |
InChI 键 |
ZYJPUMXJBDHSIF-IYMQPUKBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)

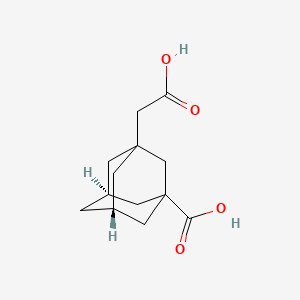
![1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane](/img/structure/B12055068.png)
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
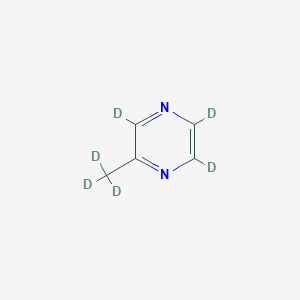
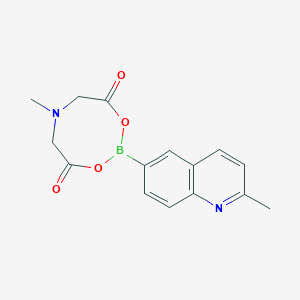
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)


![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
